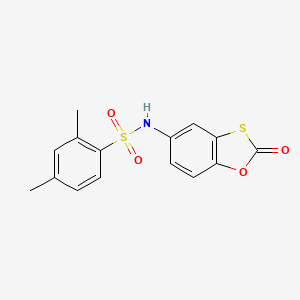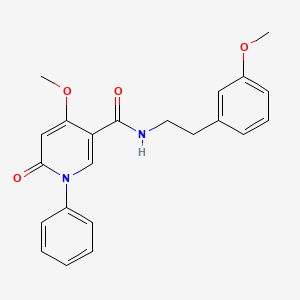![molecular formula C10H8F3NO2S B2576729 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid CAS No. 453557-66-9](/img/structure/B2576729.png)
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with 3,4,4-trifluoro-3-butenyl sulfide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid can be compared with other similar compounds, such as:
2,3,4-Trifluorophenol: This compound has similar fluorine substitutions but differs in its overall structure and properties.
2,3,4-Trifluoronitrobenzene: Another compound with trifluoro substitutions, used in the synthesis of antibacterial drugs.
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid: This compound has a trifluorobutyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRKVVFQXNLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)




![4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2576663.png)




